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Compound of Interest

Compound Name: ML356

Cat. No.: B609152

Get Quote

This guide is intended for researchers, scientists, and drug development professionals using

ML356, a selective inhibitor of the thioesterase domain of fatty acid synthase (FASN-TE). While

ML356 has a documented on-target activity, all small molecule inhibitors have the potential for

off-target effects, particularly at concentrations above the IC50 for their primary target. This

resource provides troubleshooting advice for unexpected experimental outcomes that may

arise from such off-target activities.

Disclaimer: There is currently limited publicly available data on the specific off-target profile of

ML356. The potential off-target effects discussed in this guide are hypothesized based on the

chemical structure of ML356, which contains moieties (thiazole, morpholine, sulfonylphenyl)

commonly found in compounds with known off-target activities. The troubleshooting advice and

experimental protocols provided are intended to guide researchers in systematically

investigating and deconvoluting unexpected results.

Frequently Asked Questions (FAQs)
Q1: My cells are undergoing apoptosis at concentrations of ML356 that are higher than its

reported IC50 for FASN-TE inhibition. Is this an expected on-target effect?
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A1: While inhibition of FASN can lead to apoptosis in cancer cells that are highly dependent on

de novo fatty acid synthesis, apoptosis at concentrations significantly above the FASN-TE IC50

could indicate an off-target effect. The chemical structure of ML356 contains a 2-aminothiazole

moiety, which is present in numerous compounds known to target a variety of cellular proteins,

including kinases that regulate cell survival and apoptosis.

Potential Off-Target Mechanism: Inhibition of pro-survival kinases. Many kinase inhibitors

contain thiazole rings. Off-target inhibition of kinases involved in cell survival signaling

pathways (e.g., PI3K/Akt, MEK/ERK) could induce apoptosis.

Troubleshooting & Validation:

Dose-response analysis: Perform a detailed dose-response curve for apoptosis induction

and compare it to the dose-response for the inhibition of fatty acid synthesis (e.g., by

measuring palmitate levels). A significant rightward shift for apoptosis would suggest an off-

target effect.

Kinase activity profiling: Screen ML356 against a panel of kinases, particularly those

involved in cell survival pathways.

Control compound: If available, use a structurally similar but inactive analog of ML356 to see

if it induces the same apoptotic effect.

Q2: I am observing unexpected changes in cell morphology and cytoskeletal organization after

treating my cells with ML356. What could be the underlying cause?

A2: Changes in cell morphology and cytoskeletal organization are not a commonly reported

direct consequence of FASN inhibition. The thiazole and morpholine moieties in ML356 are

found in compounds that can interact with cytoskeletal components or their regulatory proteins.

Potential Off-Target Mechanism:

Tubulin polymerization inhibition: Some thiazole-containing compounds have been shown to

interfere with microtubule dynamics.

Rho kinase (ROCK) inhibition: Inhibition of ROCK or other kinases that regulate the actin

cytoskeleton can lead to significant morphological changes.
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Troubleshooting & Validation:

Immunofluorescence staining: Stain cells for key cytoskeletal components like alpha-tubulin

and F-actin to visualize any disruptions.

Tubulin polymerization assay: In a cell-free system, assess the effect of ML356 on the

polymerization of purified tubulin.

ROCK activity assay: Measure the activity of ROCK in cell lysates treated with ML356.

Q3: My in vivo experiments with ML356 are showing unexpected systemic effects (e.g.,

cardiovascular or neurological) that don't seem related to FASN inhibition. How can I

investigate this?

A3: Systemic effects in vivo can arise from off-target activities on ion channels, G-protein

coupled receptors (GPCRs), or metabolic enzymes. The morpholine and sulfonylphenyl groups

in ML356 are present in many drugs with known cardiovascular or CNS activities.

Potential Off-Target Mechanisms:

hERG channel inhibition: Blockade of the hERG potassium channel is a common cause of

drug-induced cardiac arrhythmias.

GPCR modulation: Interaction with various GPCRs in the cardiovascular and central nervous

systems.

Cytochrome P450 (CYP) enzyme inhibition: Inhibition of CYP enzymes can alter the

metabolism of ML356 or other co-administered substances, leading to toxicity.

Troubleshooting & Validation:

hERG patch-clamp assay: This is the gold-standard for assessing hERG channel liability.

GPCR binding or functional assays: Screen ML356 against a panel of GPCRs relevant to the

observed phenotype.

CYP450 inhibition assay: Evaluate the inhibitory activity of ML356 against major human CYP

isoforms.
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Quantitative Data Summary
Due to the lack of specific off-target data for ML356, the following table presents its known on-

target activity and lists the hypothesized off-target classes based on its chemical structure.

Researchers are encouraged to generate their own data for these potential off-targets in their

experimental systems.
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Target Class Specific Target Activity IC50/Ki Comments

On-Target

Fatty Acid

Synthase

Thioesterase

Domain (FASN-

TE)

Inhibition 334 nM
Primary target of

ML356.

Hypothesized

Off-Targets

Kinases

Pro-survival

kinases (e.g.,

Akt, ERK), Cell

cycle kinases

(e.g., CDKs),

Cytoskeletal

kinases (e.g.,

ROCK)

Inhibition Unknown

Thiazole and

morpholine

moieties are

common in

kinase inhibitors.

Ion Channels
hERG potassium

channel
Inhibition Unknown

A common

liability for many

small molecules.

GPCRs Various
Agonism/Antago

nism
Unknown

Morpholine and

sulfonylphenyl

groups are

present in

GPCR-active

compounds.

Metabolic

Enzymes

Cytochrome

P450 (CYP)

isoforms

Inhibition Unknown

Potential for

drug-drug

interactions.

Key Experimental Protocols
1. Kinase Inhibitor Profiling

Objective: To assess the selectivity of ML356 by screening it against a broad panel of kinases.
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Methodology:

Assay Format: A common method is a luminescence-based assay that quantifies ATP

consumption during the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

Procedure:

Prepare a stock solution of ML356 in DMSO.

Perform serial dilutions of ML356 to the desired concentrations.

In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.

Add the diluted ML356 to the wells. Include a DMSO-only control.

Incubate to allow the kinase reaction to proceed.

Add a reagent to stop the kinase reaction and deplete the remaining ATP.

Add a detection reagent to convert the generated ADP to ATP, which is then used in a

luciferase reaction to produce a luminescent signal.

Measure luminescence using a plate reader. The signal is proportional to the kinase

activity.

Calculate the percent inhibition for each concentration of ML356 and determine the IC50

values for any inhibited kinases.

2. hERG Channel Patch-Clamp Assay

Objective: To evaluate the potential of ML356 to inhibit the hERG potassium channel.

Methodology:

Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

Technique: Whole-cell patch-clamp electrophysiology.

Procedure:
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Culture HEK293-hERG cells to the appropriate confluency.

Prepare solutions of ML356 at various concentrations in the extracellular recording

solution.

Establish a whole-cell patch-clamp recording from a single cell.

Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing

step to activate the channels, followed by a repolarizing step to measure the tail current.

Record baseline hERG currents.

Perfuse the cell with the ML356-containing solution and record the currents again.

Wash out the compound to assess the reversibility of the inhibition.

Repeat for multiple concentrations and cells to construct a dose-response curve and

calculate the IC50 value.
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FASN Signaling Pathway and ML356 Inhibition.
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Workflow for Troubleshooting Unexpected Results.
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To cite this document: BenchChem. [Technical Support Center: Troubleshooting ML356 Off-
Target Effects]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609152/docs#technical-support-center-
troubleshooting-ml356-off-target-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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